N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Overview
Description
N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a spirocyclic compound that features a unique structural motif where two cyclic rings are fused at a common carbon atom. This compound belongs to the class of spiro-heterocyclic compounds, which are known for their structural complexity and rigidity. The quinoxaline moiety within this compound is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multicomponent reactions that allow for the construction of complex spirocyclic frameworks. One common method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with a 1,3-dipole to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product with high diastereoselectivity .
Industrial Production Methods
Industrial production of spirocyclic compounds like N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The quinoxaline moiety can act as an inhibitor of various enzymes and receptors, modulating biological pathways. For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline]: Another spirocyclic compound with a similar quinoxaline core.
Spiro[cyclopropane-1,2’-quinoxaline]: Features a smaller spirocyclic ring but shares the quinoxaline moiety
Uniqueness
N-Cyclopentyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its specific cyclopentyl and cyclohexane rings fused to the quinoxaline core. This structural arrangement imparts distinct physicochemical properties, such as enhanced rigidity and potential biological activity .
Properties
IUPAC Name |
N-cyclopentylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-6-12-18(13-7-1)17(19-14-8-2-3-9-14)20-15-10-4-5-11-16(15)21-18/h4-5,10-11,14,21H,1-3,6-9,12-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPIPJDMFAYAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=NC3CCCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.